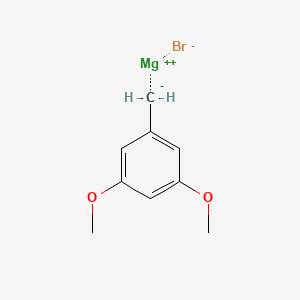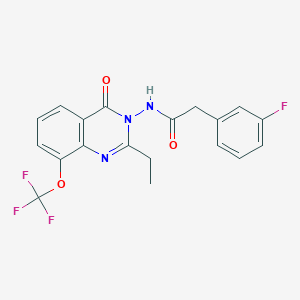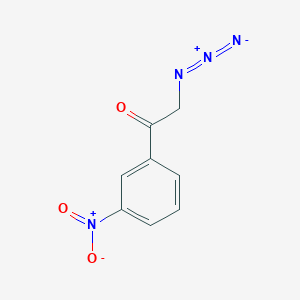![molecular formula C29H34N2O4S B13406163 tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a compound with the molecular formula C29H34N2O4S and a molecular weight of 506.66 g/mol . It is a white crystalline solid that is soluble in dichloromethane, ethyl acetate, and methanol . This compound is primarily used in organic synthesis and proteomics research .
準備方法
The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves multiple steps. The starting material is typically cysteine, which undergoes protection of the amino and thiol groups. The amino group is protected with a tert-butoxycarbonyl (Boc) group, and the thiol group is protected with a trityl group. The methoxy and methylamide groups are introduced through subsequent reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and ethyl acetate, and the reactions are typically carried out at low temperatures to prevent decomposition .
化学反応の分析
N-Boc-S-tritylcystein-N-methoxy-N-methylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can result in the formation of free thiols .
科学的研究の応用
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein structure and function. In medicine, it is used in the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity. The specific molecular targets and pathways involved depend on the context in which the compound is used .
類似化合物との比較
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is similar to other protected cysteine derivatives, such as N-Boc-cysteine and S-trityl-cysteine. it is unique in that it contains both Boc and trityl protecting groups, as well as methoxy and methylamide functional groups. This combination of protecting groups and functional groups gives it unique reactivity and makes it useful in a variety of synthetic applications .
Similar Compounds::- N-Boc-cysteine
- S-trityl-cysteine
- N-Boc-S-trityl-cysteine
特性
分子式 |
C29H34N2O4S |
|---|---|
分子量 |
506.7 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33)/t25-/m0/s1 |
InChIキー |
PPCGNIONQKAWQY-VWLOTQADSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)

![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)





